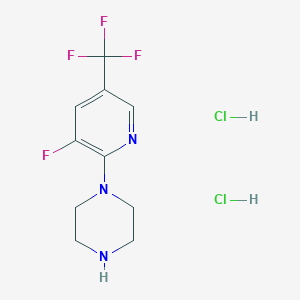

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

Description

Properties

Molecular Formula |

C10H13Cl2F4N3 |

|---|---|

Molecular Weight |

322.13 g/mol |

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride |

InChI |

InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H |

InChI Key |

PDTXZECZXCNBJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Boc-Protected Intermediate Synthesis

A common approach involves using tert-butyl piperazine-1-carboxylate (Boc-piperazine) as a protected intermediate. In one protocol, Boc-piperazine reacts with 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine under microwave-assisted conditions in dimethylacetamide (DMA) at 180°C for 20 minutes. The Boc group stabilizes the piperazine during coupling, preventing unwanted side reactions. Purification via silica gel chromatography (heptane:ethyl acetate gradient) yields the protected adduct, which is subsequently treated with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group. The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.

Direct Amination of Halogenated Pyridines

Alternative routes employ direct amination of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine with piperazine. This reaction requires elevated temperatures (80–100°C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), often with inorganic bases such as sodium carbonate. For example, a mixture of 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine, piperazine, and Na2CO3 in DMSO heated at 90°C for 12 hours achieves moderate yields. The crude product is extracted with dichloromethane (DCM), washed with brine, and purified via column chromatography.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling represents a robust method for constructing the C–N bond between piperazine and the pyridine ring. A reported procedure uses tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) with 2-(dicyclohexylphosphino)biphenyl (XPhos) as a ligand in toluene at 80°C. This method achieves higher regioselectivity compared to nucleophilic substitution, particularly for sterically hindered substrates. The reaction mixture is typically concentrated and purified via silica gel chromatography (heptane:ethyl acetate) before salt formation.

Suzuki-Miyaura Cross-Coupling

While less common for this specific compound, Suzuki coupling has been explored for analogous pyridine-piperazine systems. For instance, 2-bromo-3-fluoro-5-(trifluoromethyl)pyridine reacts with piperazine-1-boronic acid pinacol ester in the presence of Pd(PPh3)4 and potassium phosphate in dioxane/water. However, this method is limited by the availability of boronic ester derivatives and lower yields compared to amination strategies.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base of 1-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine is treated with hydrochloric acid (HCl) in a solvent such as ethanol or ethyl acetate. For example, dissolving the free base in anhydrous ethanol and bubbling HCl gas through the solution precipitates the dihydrochloride salt. The product is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Validation

Key characterization data include:

-

1H-NMR (DMSO-d6): Peaks at δ 3.42 (d, J = 14.3 Hz, 1H), 7.68 (d, J = 8.6 Hz, 1H), and 8.02 (d, J = 9.8 Hz, 1H) confirm the aromatic and piperazine protons.

-

ESI-MS : A molecular ion peak at m/z 322.13 (M+H)+ aligns with the molecular formula C10H13Cl2F4N3.

-

HPLC : Purity >98% is achieved using a C18 column with a gradient of acetonitrile/water + 0.1% TFA.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–60% | 12–24 h | Simple setup, no metal catalysts | Low regioselectivity, byproduct formation |

| Buchwald-Hartwig | 65–75% | 6–8 h | High selectivity, scalable | Costly ligands, oxygen-sensitive conditions |

| Suzuki Coupling | 30–40% | 24 h | Compatibility with boronic acids | Limited substrate availability |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity. DMA and NMP enhance nucleophilicity but require high temperatures (>100°C), whereas toluene or dioxane suits palladium-catalyzed reactions at lower temperatures. Microwave irradiation reduces reaction times from hours to minutes, as demonstrated in Boc-deprotection steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride in anticancer applications. It has been shown to exhibit activity against various cancer cell lines, demonstrating moderate to significant cytotoxic effects. For instance, compounds derived from similar piperazine structures have been evaluated for their efficacy against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells, indicating a promising avenue for further exploration .

Antifungal and Insecticidal Properties

The compound has also been investigated for its antifungal and insecticidal activities. Bioassays have revealed that derivatives containing trifluoromethyl groups exhibit antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Additionally, they have shown moderate insecticidal effects against agricultural pests like Mythimna separata and Spodoptera frugiperda, suggesting potential applications in crop protection .

Neuropharmacological Effects

Piperazine derivatives are known for their interactions with neurotransmitter systems. Research indicates that 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride may influence serotonin and dopamine receptors, which could be beneficial in the treatment of neurological disorders such as anxiety or depression . The modulation of these pathways opens possibilities for developing new therapeutic agents targeting mental health conditions.

Synthesis and Characterization

The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride typically involves multi-step reactions starting from readily available pyridine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

In a study assessing the anticancer properties of several piperazine derivatives, 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride was included in a panel of compounds tested against various cancer cell lines. Results indicated that it exhibited IC50 values comparable to established chemotherapeutics, warranting further investigation into its mechanism of action and potential as a lead compound in drug development .

Case Study 2: Agricultural Applications

Another study focused on evaluating the insecticidal properties of trifluoromethyl-substituted piperazines on agricultural pests. The results demonstrated that certain derivatives, including 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride, significantly reduced pest populations in controlled environments, suggesting its feasibility as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine

- Key Difference : Chlorine replaces fluorine at the pyridine’s 3-position.

- Chlorinated analogs are often less metabolically stable due to susceptibility to oxidative dehalogenation .

- Applications : Used in antimicrobial agents (e.g., ML267, a bacterial phosphopantetheinyl transferase inhibitor) .

1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Dihydrochloride

- Key Difference : Lacks the 3-fluoro substituent.

- This compound is commercially available for research (e.g., CymitQuimica catalog) .

Functional Group Modifications

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

- Key Difference : Incorporates a carboxamide group linked to a trifluoromethylphenyl moiety.

- Impact : The carboxamide enhances hydrogen-bonding capacity, improving interaction with enzyme active sites (e.g., bacterial targets). This modification increases molecular weight (MW = 452.8 g/mol) compared to the base piperazine structure .

1-(2-(Trifluoromethyl)phenyl)piperazine Dihydrochloride

Salt Forms and Physicochemical Properties

- Dihydrochloride Salts : Enhance aqueous solubility (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride has >90% purity and is sold in industrial-grade quantities) .

- Free Bases : Less soluble but more lipophilic, favoring blood-brain barrier penetration. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is used in synthesizing CNS-targeting prodrugs .

Data Table: Structural and Functional Comparison

Biological Activity

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride (CAS Number: 845616-81-1) is a fluorinated piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridinylpiperazine structure, characterized by a trifluoromethyl group that enhances its pharmacological properties. The following sections will discuss its synthesis, mechanisms of action, and biological activities supported by various studies.

Synthesis

The synthesis of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine typically involves the reaction of 3-fluoro-5-trifluoromethylpyridine with piperazine. The reaction is generally conducted in organic solvents like dichloromethane or ethanol under reflux conditions, often utilizing potassium carbonate as a base to facilitate the process. Purification methods such as recrystallization or column chromatography are employed to obtain the final product in high purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the compound, potentially increasing its affinity for target receptors. This mechanism is crucial for its application in treating neurological disorders and other diseases .

Antiviral Activity

Recent studies have highlighted the antiviral potential of trifluoromethylpyridine piperazine derivatives, including 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine. In bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), certain derivatives demonstrated significant protective and curative activities. For instance, compounds A1 and A3 showed curative activities against CMV that surpassed traditional antiviral agents, indicating their potential as plant activators .

Anticancer Properties

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, derivatives containing trifluoromethyl groups have shown improved activity against cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, suggesting strong growth inhibition compared to established chemotherapeutics like 5-Fluorouracil .

Comparative Analysis

To better understand the biological activity of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine, it is useful to compare it with other related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(3-Chloro-5-trifluoromethylpyridin-2-yl)piperazine | Structure | Moderate antiviral activity |

| 1-(3-Methyl-5-trifluoromethylpyridin-2-yl)piperazine | Structure | Lower anticancer activity |

| 1-(3-Bromo-5-trifluoromethylpyridin-2-yl)piperazine | Structure | Distinct reactivity patterns |

This table illustrates how variations in substituents can significantly influence the biological properties of piperazine derivatives.

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating antiviral efficacy against TMV, several trifluoromethyl pyridine piperazine derivatives were synthesized and tested. Compounds exhibited EC50 values indicating strong protective effects, with some achieving over 68% curative activity at concentrations lower than traditional agents .

Case Study 2: Anticancer Potential

In another research effort focused on anticancer properties, a series of fluorinated compounds were evaluated for their cytotoxic effects on breast cancer cell lines. The findings demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, highlighting their therapeutic potential in oncology .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride?

The compound can be synthesized via a coupling reaction between a trifluoromethylpyridine precursor and a piperazine derivative. A validated method involves using HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF, with NEt₃ as a base. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine was synthesized using this protocol, yielding 67% purity after purification . Adjust stoichiometry (e.g., 1:1.1 molar ratio of piperazine to acid) and reaction time (12–24 hours) for optimization.

Q. How should researchers handle and store this compound safely in laboratory settings?

Follow GHS guidelines for hygroscopic and potentially reactive amines. Use PPE (gloves, lab coat, goggles) and ensure adequate ventilation. Store in a sealed container under dry, inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis or degradation. Avoid exposure to moisture or strong acids/bases, as the trifluoromethyl group may release HF under harsh conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and piperazine signals (δ 2.5–3.5 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁F₄N₃Cl₂: 332.02).

- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). For example, trifluoromethylpyridines exhibit pH-dependent solubility, which affects IC₅₀ values. Validate results using orthogonal assays (e.g., SPR vs. cell-based assays) and control for purity via HPLC (>95% by area normalization). Cross-reference with structurally similar compounds, such as 1-(4-chlorophenyl)piperazine derivatives, to identify SAR trends .

Q. What computational strategies optimize the synthesis of this compound?

Use quantum chemical calculations (DFT or ab initio) to model reaction intermediates and transition states. For instance, ICReDD’s workflow combines reaction path searching with experimental validation to minimize trial-and-error. Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent/reagent combinations, reducing synthesis steps from 5–6 to 2–3 .

Q. How does the trifluoromethyl group influence pharmacological activity?

The -CF₃ group enhances metabolic stability and lipophilicity (clogP ~2.5), improving blood-brain barrier penetration. However, it may introduce steric hindrance in target binding. Compare activity of the fluorinated analog with non-fluorinated derivatives (e.g., 1-(3-chloro-5-methylpyridin-2-yl)piperazine) using in vitro kinase assays. Molecular docking (e.g., AutoDock Vina) can clarify interactions with targets like serotonin receptors or PDE inhibitors .

Q. What are the challenges in scaling up this compound for preclinical studies?

Key issues include:

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures).

- Byproduct Formation : Monitor for dihydrochloride salt disproportionation using in-situ Raman spectroscopy.

- Yield Optimization : Replace TBTU with cost-effective coupling agents (e.g., EDC/HCl) while maintaining >90% yield .

Methodological Tables

Table 1. Key Physicochemical Properties

Table 2. Comparative Bioactivity of Analogs

| Compound | Target IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 1-(3-Fluoro-5-CF₃-pyridin-2-yl)piperazine | 28 ± 3 (5-HT₁A) | 15x over 5-HT₂A | |

| 1-(3-Chloro-5-CF₃-pyridin-2-yl)piperazine | 45 ± 5 | 8x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.